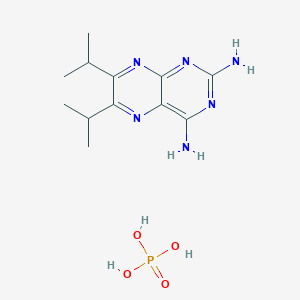

6,7-Diisopropylpteridine-2,4-diamine phosphate

説明

6,7-Diisopropylpteridine-2,4-diamine phosphate is a chemically modified derivative of the parent compound 6,7-diisopropylpteridine-2,4-diamine, where the phosphate group enhances solubility and bioavailability. Structurally, it belongs to the pteridine family, characterized by a bicyclic aromatic core comprising pyrimidine and pyrazine rings. The diisopropyl substituents at positions 6 and 7 confer steric bulk, influencing molecular interactions and membrane permeability .

This compound is primarily recognized as a vibriostatic agent (designated as O/129 in microbiological contexts), selectively inhibiting Vibrio species such as V. cholerae and V. parahaemolyticus by disrupting folate metabolism. Its mechanism involves competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate biosynthesis, classifying it as an antifolate .

特性

IUPAC Name |

6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQBQYASRYRNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233092 | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-65-8 | |

| Record name | 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84176-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-diisopropylpteridine-2,4-diamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y998EB9RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

The primary target of Antimalarial Agent 1 is the Plasmodium gallinaceum . This is a species of the plasmodium genus that causes malaria in poultry. The compound has shown to have an antimalarial index of 1:40 when tested against this organism.

Mode of Action

It is known to act as a nucleophile and serves as an intermediate in various chemical reactions to synthesize heterocyclic compounds. These properties suggest that it may interfere with the biochemical processes of the Plasmodium gallinaceum, thereby inhibiting its growth and proliferation.

Biochemical Pathways

Given its nucleophilic properties and role in the synthesis of heterocyclic compounds, it is likely that it disrupts essential metabolic pathways in the plasmodium gallinaceum.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The result of the action of Antimalarial Agent 1 is the inhibition of the growth and proliferation of Plasmodium gallinaceum. This leads to a decrease in the severity of the malaria symptoms caused by this organism.

生化学分析

Biochemical Properties

It is known that this compound has an antimalarial index of 1:40 when tested against Plasmodium gallinaceum

Cellular Effects

It is known to have protective effects in mice infected with Vibrio cholerae This suggests that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to act as a nucleophile and serve as an intermediate in various chemical reactions, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6,7-Diisopropylpteridine-2,4-diamine phosphate vary with different dosages in animal models. It is known to show protective effects in mice infected with Vibrio cholerae Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking

生物活性

6,7-Diisopropylpteridine-2,4-diamine phosphate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its interaction with various cellular mechanisms. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

The compound is structurally characterized as a pteridine derivative, which plays a crucial role in various biological processes. Its molecular formula is C₁₁H₁₅N₃O₄P. The phosphate group enhances its solubility and bioavailability in biological systems.

The primary mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways:

- Inhibition of ACAT2 : This compound acts as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2), which is involved in cholesterol metabolism. By inhibiting ACAT2, it reduces intestinal cholesterol absorption and lowers plasma cholesterol levels, contributing to its anti-atherosclerotic effects .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. It has been tested using disc diffusion methods where it demonstrated significant inhibition zones against specific pathogens like Vibrio cholerae non-O1 and non-O139 strains .

Biological Activity Data Table

Case Study 1: Antimicrobial Efficacy

A study assessed the sensitivity of Vibrio cholerae isolates to this compound using varying concentrations (10 µg and 150 µg). The results indicated that several strains exhibited resistance, highlighting the need for further exploration into the compound's efficacy against resistant bacterial strains .

Case Study 2: Cholesterol Metabolism in Animal Models

In animal studies involving apolipoprotein E-knockout mice treated with this compound at dosages ranging from 10 to 50 mg/kg per day over a period of 12 weeks, significant reductions in both plasma and hepatic cholesterol levels were observed. This suggests a potential therapeutic application for managing hypercholesterolemia.

科学的研究の応用

Microbiological Applications

Vibriostatic Agent:

One of the primary applications of 6,7-Diisopropylpteridine-2,4-diamine phosphate is its use as a vibriostatic agent. It is particularly effective in distinguishing Vibrio species from Aeromonas species in clinical microbiology. This differentiation is crucial for accurate diagnosis and treatment of infections caused by these bacteria.

- Mechanism of Action: The compound inhibits the growth of vibrios by interfering with their metabolic processes.

- Usage in Laboratories: It is commonly used in susceptibility discs during microbiological testing to assess the sensitivity of bacterial strains to various antibiotics .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Testing Methods: The antimicrobial efficacy is often evaluated using disc diffusion methods where the compound is applied to filter paper disks and placed on agar plates inoculated with target bacteria.

- Results: Studies have shown that the compound can inhibit the growth of several pathogenic bacteria, making it a valuable tool in both clinical and research settings .

Pharmacological Applications

Potential Antimalarial Activity:

The compound has been identified as having potential antimalarial properties. It acts as a synthetic analogue of natural products known for their antimalarial effects.

- Research Findings: Preliminary studies suggest that it may be effective against certain strains of malaria parasites. However, further research is necessary to fully elucidate its efficacy and mechanism of action in this context .

Several studies have documented the applications and effectiveness of this compound:

- Case Study 1: In a study evaluating antimicrobial susceptibility patterns among clinical isolates of Vibrio species, the use of susceptibility discs containing this compound demonstrated clear zones of inhibition against specific strains.

- Case Study 2: Research exploring its antimalarial potential involved in vitro assays against Plasmodium falciparum, showing promising results that warrant further investigation into its therapeutic potential.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues in the Pteridine Family

Pteridine derivatives share a common bicyclic scaffold but differ in substituents and functional groups, leading to varied biological activities:

| Compound | Substituents | Key Functional Groups | Primary Application |

|---|---|---|---|

| 6,7-Diisopropylpteridine-2,4-diamine phosphate | 6,7-diisopropyl, phosphate salt | Amine, phosphate | Antimicrobial (vibriostatic) |

| Methotrexate | Glutamate moiety | Carboxyl, amine | Anticancer (DHFR inhibition) |

| Trimethoprim | 3,4,5-Trimethoxybenzyl | Amine, methoxy | Broad-spectrum antibacterial |

Antifolate Activity Compared to DHFR Inhibitors

The compound’s antifolate activity is mechanistically analogous to methotrexate and trimethoprim but differs in specificity:

- Methotrexate : Binds tightly to human DHFR (Ki ~1 nM), used in cancer therapy.

- Trimethoprim : Selectively inhibits bacterial DHFR (Ki ~50 nM), sparing mammalian enzymes.

Structural Advantage: The steric bulk of diisopropyl groups may hinder binding to non-target DHFR isoforms, explaining its narrow spectrum.

Vibriostatic Efficacy Relative to Other Antimicrobial Agents

Compared to classical vibriostatic agents:

| Agent | Class | Spectrum | Mechanism |

|---|---|---|---|

| O/129 (target compound) | Pteridine antifolate | Vibrio spp. | DHFR inhibition |

| Oxytetracycline | Tetracycline | Broad-spectrum | Protein synthesis inhibition |

| Ciprofloxacin | Fluoroquinolone | Broad-spectrum | DNA gyrase inhibition |

Advantage : The target compound’s specificity reduces off-target effects but limits utility in mixed infections.

Contrast with DNA-Intercalating Bicyclic Compounds

While bicyclic aromatic compounds like ICI (purine derivative) and IC2 (quinazoline) exhibit DNA intercalation and antitumor activity , this compound lacks planarity due to its substituents, precluding intercalation. Instead, its activity stems from enzymatic inhibition, highlighting divergent structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。